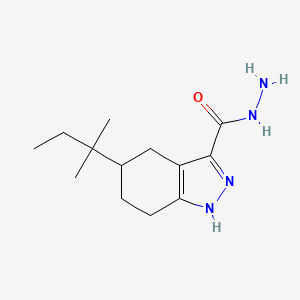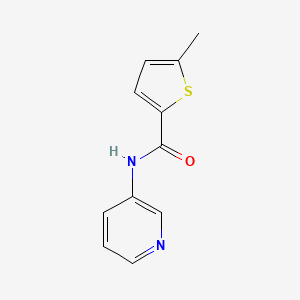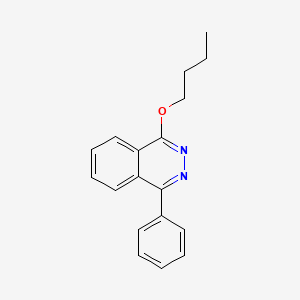
4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is a chemical compound that belongs to the sulfonamide family. It is a white crystalline powder that is soluble in organic solvents. This compound has been the subject of scientific research due to its potential applications in various fields, including medicine and agriculture.
Mechanism of Action
The mechanism of action of 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide is not fully understood. However, it is believed to work by inhibiting the activity of enzymes involved in inflammation and tumor growth. It may also act on neurotransmitter systems in the brain to improve cognitive function.
Biochemical and Physiological Effects:
Studies have shown that 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has significant biochemical and physiological effects. It has been shown to reduce inflammation and tumor growth in animal models. It has also been shown to improve cognitive function and memory in mice. In addition, it has been shown to have low toxicity and good pharmacokinetic properties, making it a promising drug candidate for further development.
Advantages and Limitations for Lab Experiments
One advantage of using 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide in lab experiments is its ability to inhibit the growth of fungi and insects, making it useful in agriculture research. It also has anti-inflammatory and anti-tumor properties, making it useful in medical research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Future Directions
There are several future directions for research on 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide. One direction is to investigate its potential as a drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. Another direction is to optimize its use as a fungicide and insecticide in agriculture. Further studies are also needed to fully understand its mechanism of action and to identify potential side effects. Overall, 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has significant potential for further research and development in various fields.
Synthesis Methods
The synthesis of 4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide involves the reaction of 4-bromo-2-nitroaniline with ethyl 2-pyridylmethyl sulfone in the presence of a reducing agent such as iron powder. The resulting product is then treated with sulfuric acid to obtain the final compound. This method has been optimized to achieve high yields and purity of the compound.
Scientific Research Applications
4-bromo-2-ethoxy-N-(2-pyridinylmethyl)benzenesulfonamide has been studied for its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated as a potential drug candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders. In agriculture, it has been used as a fungicide and insecticide due to its ability to inhibit the growth of fungi and insects.
properties
IUPAC Name |
4-bromo-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN2O3S/c1-2-20-13-9-11(15)6-7-14(13)21(18,19)17-10-12-5-3-4-8-16-12/h3-9,17H,2,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSJSDKRLJSYIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Br)S(=O)(=O)NCC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-2-ethoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide](/img/structure/B5204720.png)
![N-[3-(diisobutylamino)-2-hydroxypropyl]-4-methyl-N-phenylbenzenesulfonamide](/img/structure/B5204723.png)

![2-methoxyethyl 2-methyl-5-oxo-4-[4-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5204741.png)
![N-[2-(4-fluorophenyl)-1-({[3-(4-morpholinyl)propyl]amino}carbonyl)vinyl]-4-methylbenzamide](/img/structure/B5204748.png)

![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-2-quinoxalinyl}-4-methylbenzenesulfonamide](/img/structure/B5204761.png)
![ethyl 1-[3-(1,3-benzodioxol-5-yl)-2-methylpropyl]-4-(2-methoxyethyl)-4-piperidinecarboxylate](/img/structure/B5204767.png)
![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)

![2-ethoxy-4-[(2-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5204784.png)
![4-[(aminocarbonyl)amino]tetrahydro-3-thienyl benzoate](/img/structure/B5204796.png)
![ethyl 7-cyclopropyl-3-(2-fluorobenzyl)-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5204803.png)